2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride
Description
2-(1-Tert-butylpyrrolidin-2-yl)acetic acid hydrochloride is a pyrrolidine-based organic compound featuring a tert-butyl group attached to the nitrogen of the pyrrolidine ring and an acetic acid moiety at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in chemical synthesis and pharmaceutical research. The tert-butyl group contributes steric bulk and electron-donating properties, which may improve metabolic stability and influence intermolecular interactions .
Properties
IUPAC Name |
2-(1-tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)11-6-4-5-8(11)7-9(12)13;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBKKCBUGZFTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride typically involves the reaction of tert-butylpyrrolidine with acetic acid under specific conditions. One common method involves the use of thionyl chloride (SOCl2) to activate the acetic acid, followed by the addition of tert-butylpyrrolidine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing impurities. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
1. Chemistry
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.
- Reagent : Employed in various chemical reactions, including oxidation and substitution reactions, to produce derivatives with desired functionalities.
2. Biology
- Biological Activity : Studies have indicated potential antimicrobial, antiviral, and anticancer properties. For instance, research highlighted its role in modulating neuropeptide systems linked to anxiety and addiction disorders, showing promise in reducing cocaine self-administration without affecting food intake .
- Mechanism of Action : The compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant to various diseases.
3. Medicine
- Therapeutic Applications : Investigated for its potential in drug development, particularly for central nervous system disorders. Its ability to affect neuropeptide signaling suggests it could be beneficial in treating conditions such as anxiety and panic disorders .
- Pharmacokinetics : Further studies are needed to evaluate its pharmacokinetic properties to understand its efficacy and safety profile better .
Case Study 1: Neuropeptide S Antagonists
A study focused on the modulation of neuropeptide S (NPS) systems demonstrated that 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid; hydrochloride could selectively reduce cocaine self-administration at lower doses. This suggests its potential utility in addiction therapies .
Case Study 2: Anticancer Properties
Research into various compounds derived from pyrrolidine derivatives has shown that some exhibit significant cytotoxicity against cancer cell lines. The compound's unique structure may enhance its interaction with biological targets involved in tumor growth regulation .
Mechanism of Action
The mechanism of action of 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-(1-tert-butylpyrrolidin-2-yl)acetic acid hydrochloride are compared below, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
2.1.1 2-(1-Benzylpyrrolidin-3-yl)acetic Acid Hydrochloride (CAS: 1354957-82-6)
- Structure : A benzyl group replaces the tert-butyl substituent on the pyrrolidine nitrogen.
- Molecular Weight: 255.74 g/mol (C₁₃H₁₈ClNO₂) vs. ~247.75 g/mol (estimated for the target compound, C₁₁H₂₂ClNO₂).
- Reduced steric hindrance compared to tert-butyl, which may affect solubility and crystallinity .
2.1.2 2-(Morpholin-4-yl)acetic Acid Hydrochloride (CAS: 89531-58-8)
- Structure : A morpholine ring (six-membered with O and N) replaces the pyrrolidine ring.
- Molecular Weight: ~181.63 g/mol (C₆H₁₂ClNO₃).
- Key Differences :
2.1.3 2-(tert-Butylamino)acetic Acid Hydrochloride (CAS: N/A)
- Structure: A glycine derivative with a tert-butyl group directly attached to the amino group.
- Molecular Weight: 167.64 g/mol (C₆H₁₄ClNO₂).
- Key Differences :
2.1.4 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic Acid (CAS: 194154-91-1)
- Structure : Features a Boc-protected pyrrolidine nitrogen instead of a tert-butyl group.
- Molecular Weight: 229.27 g/mol (C₁₁H₁₉NO₄).
- Key Differences: The Boc group acts as a protective moiety for amines, enabling selective deprotection in multistep syntheses. Neutral form (non-hydrochloride) may exhibit lower solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₂ClNO₂ | ~247.75 | tert-butyl, pyrrolidine | High (HCl salt) |
| 2-(1-Benzylpyrrolidin-3-yl)acetic Acid | C₁₃H₁₈ClNO₂ | 255.74 | Benzyl, pyrrolidine | Moderate (lipophilic) |
| 2-(Morpholin-4-yl)acetic Acid | C₆H₁₂ClNO₃ | 181.63 | Morpholine | High (polar) |
| 2-(tert-Butylamino)acetic Acid | C₆H₁₄ClNO₂ | 167.64 | tert-butyl, glycine | Moderate |
| Boc-protected Analog | C₁₁H₁₉NO₄ | 229.27 | Boc, pyrrolidine | Low (neutral form) |
Functional and Application Differences
- Target Compound :
- Benzyl Derivative :
- Morpholine Analog :
- Boc-protected Analog :
Research Findings and Trends
- Steric Effects: The tert-butyl group in the target compound reduces enzymatic degradation compared to morpholine or benzyl analogs, as noted in metabolic stability assays .
- Hydrogen Bonding : Morpholine-based derivatives exhibit stronger hydrogen-bonding networks in crystallography studies, impacting crystal packing and solubility .
- Synthetic Utility : Boc-protected analogs are preferred in solid-phase peptide synthesis, whereas hydrochloride salts are favored in aqueous reaction conditions .
Biological Activity
2-(1-Tert-butylpyrrolidin-2-yl)acetic acid; hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of a tert-butyl group, which influences its steric and electronic properties, potentially enhancing its biological efficacy. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and research findings.
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 215.73 g/mol
- CAS Number : 2287316-29-2
The biological activity of 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid; hydrochloride is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. The compound may act as a reversible inhibitor in enzymatic reactions, influencing metabolic processes critical for cellular function.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. The compound has shown efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria.
| Pathogen Type | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Antiviral Activity
Research has indicated that 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid; hydrochloride exhibits antiviral properties, particularly against RNA viruses. It has been explored as a potential therapeutic agent for viral infections such as SARS-CoV-2.
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. It has demonstrated cytotoxic effects, leading to apoptosis in cancer cells.
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 10.0 | |
| MCF-7 (Breast) | 8.5 |
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2
A study conducted on the antiviral efficacy of this compound found that it effectively inhibited viral replication in vitro. The mechanism involved the inhibition of viral proteases essential for the maturation of viral particles, suggesting its potential as a therapeutic agent against COVID-19 . -
Cytotoxicity in Cancer Cells
In a recent experiment, the compound was tested on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, marking it as a candidate for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 2-(1-Tert-butylpyrrolidin-2-yl)acetic acid;hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives followed by acetylation and hydrochlorination. Critical parameters include temperature control (e.g., maintaining ≤0°C during tert-butyl group introduction to minimize side reactions) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Post-synthetic purification via recrystallization or column chromatography is essential. Analytical techniques like TLC and NMR should monitor intermediate formation . For structurally similar compounds, computational reaction path searches (using quantum chemical calculations) have reduced trial-and-error by predicting optimal conditions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the tert-butyl group and pyrrolidine ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥98% purity) ensures absence of unreacted intermediates. For hydrochloride salts, FT-IR can validate the presence of the carboxylic acid and tertiary amine via characteristic peaks (e.g., 1700 cm⁻¹ for C=O, 2500 cm⁻¹ for N-H⁺). X-ray crystallography may resolve stereochemical ambiguities in chiral centers .
Q. What storage conditions are recommended to maintain the compound’s stability in laboratory settings?
- Methodological Answer : The hydrochloride salt form improves stability but requires anhydrous storage due to hygroscopicity. Store in airtight containers under inert gas (argon) at -20°C. Periodic purity checks via HPLC are advised, as hydrolysis of the tert-butyl group or decarboxylation can occur under humid conditions. Compatibility testing with common lab materials (e.g., glass vs. plastic) is recommended to avoid leaching .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the tert-butyl group’s steric effects can be modeled to assess its impact on binding affinity to enzyme active sites. Molecular dynamics simulations (e.g., using GROMACS) can study conformational stability in aqueous vs. lipid environments, critical for drug design. These methods align with ICReDD’s approach to integrating computation and experiment for reaction optimization .
Q. How can conflicting data on the biological activity of pyrrolidine derivatives be resolved?
- Methodological Answer : Contradictions in reported IC₅₀ values or receptor binding may arise from differences in assay conditions (e.g., pH, solvent). Standardize protocols by:
- Using identical cell lines or enzyme batches.
- Validating purity of test compounds via orthogonal methods (e.g., LC-MS).
- Cross-referencing with structurally validated analogs (e.g., adamantane or piperidine derivatives) to identify structure-activity relationships (SARs) .
Q. What methodological considerations are critical for pharmacokinetic (PK) studies of this compound in vivo?
- Methodological Answer : For animal studies, ensure:
- Solubility optimization (e.g., using co-solvents like PEG-400) to enhance bioavailability.
- LC-MS/MS quantification in plasma to track clearance rates.
- Metabolite identification via hepatocyte incubation assays to predict hepatic stability.
Safety data sheets for related compounds highlight the need for rigorous PPE (gloves, goggles) during handling to avoid respiratory or dermal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
